Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane is a chemical compound that belongs to the class of organotin compounds. These compounds are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have a wide range of applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane typically involves the reaction of diphenyltin dichloride with 2-[4-(2-methylpropyl)phenyl]propanoic acid in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tin compound. The general reaction scheme is as follows:
Ph2SnCl2+2RCOOH→Ph2Sn(OCR)2+2HCl
where Ph represents a phenyl group and RCOOH represents 2-[4-(2-methylpropyl)phenyl]propanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert the tin(IV) center to tin(II).
Substitution: The phenyl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and corresponding carboxylic acids.
Reduction: Tin(II) compounds and reduced organic products.
Substitution: New organotin compounds with different organic groups.
Scientific Research Applications
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Employed in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane involves its interaction with cellular components and enzymes. The tin center can coordinate with various biomolecules, affecting their function and activity. The compound can also generate reactive oxygen species (ROS) through redox reactions, leading to oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
Tributyltin oxide: Another organotin compound with similar applications but different toxicity profile.
Triphenyltin chloride: Used in similar industrial applications but has different reactivity and stability.
Dibutyltin dilaurate: Commonly used as a catalyst in polymerization reactions.
Uniqueness
Bis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)(diphenyl)stannane is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to form stable complexes with various organic and inorganic molecules makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
826990-27-6 |
---|---|
Molecular Formula |
C38H44O4Sn |
Molecular Weight |
683.5 g/mol |
IUPAC Name |
[2-[4-(2-methylpropyl)phenyl]propanoyloxy-diphenylstannyl] 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/2C13H18O2.2C6H5.Sn/c2*1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;2*1-2-4-6-5-3-1;/h2*4-7,9-10H,8H2,1-3H3,(H,14,15);2*1-5H;/q;;;;+2/p-2 |
InChI Key |
XJMULMUXMATWAL-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C(C)C4=CC=C(C=C4)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.